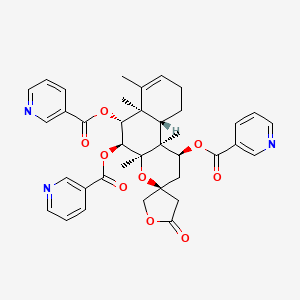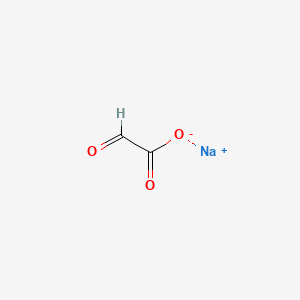
Sodium glyoxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium glyoxylate is an organic sodium salt that is the monosodium salt of glyoxylic acid. It has a role as a Saccharomyces cerevisiae metabolite, a human metabolite, a mouse metabolite and an Escherichia coli metabolite. It contains a glyoxylate.
Applications De Recherche Scientifique
Inhibition and Stimulation of Enzymes
Sodium glyoxylate has been studied for its effects on certain enzymes. For instance, it acts as a slowly reversible inhibitor of the CO2/Mg2+-activated form of ribulose-1,5-bisphosphate carboxylase/oxygenase, a crucial enzyme in plants. Glyoxylate does not differentially inhibit the enzyme's carboxylase or oxygenase activities, suggesting a potential role in plant metabolism regulation (Cook, Mulligan, & Tolbert, 1985).
Chemical Separation and Reactions
Sodium glyoxylate is involved in chemical reactions for the separation of glyoxylic acid from technological mixtures. This process involves ionic exchange reactions and highlights the compound's role in chemical engineering and materials science (Pozdniakov et al., 2017).
Effects on Metabolism
In studies related to metabolism, sodium glyoxylate has been observed to alter levels of certain metabolites in organisms. For example, it significantly raised the levels of renal tissue calcium and oxalate in rats, and its administration resulted in enhanced liver glycollate oxidase activity (Jayanthi, Saravanan, & Varalakshmi, 1994).
Interaction with Other Compounds
Research has also focused on sodium glyoxylate's interactions with other compounds. For example, its reaction with indole under basic conditions produces sodium 3-indolylglycolate and other derivatives, revealing its potential in synthesizing complex organic compounds (Amat-Guerri, Martinez-Utrilla, & Pascual, 1981).
Biochemical Mechanisms
Sodium glyoxylate's role in biochemical mechanisms, such as glycolysis and energy metabolism, has been investigated. Studies include its effects on enzyme kinetics and interactions with metabolic pathways (Park et al., 2017).
Propriétés
Numéro CAS |
2706-75-4 |
|---|---|
Nom du produit |
Sodium glyoxylate |
Formule moléculaire |
C2HNaO3 |
Poids moléculaire |
96.02 g/mol |
Nom IUPAC |
sodium;oxaldehydate |
InChI |
InChI=1S/C2H2O3.Na/c3-1-2(4)5;/h1H,(H,4,5);/q;+1/p-1 |
Clé InChI |
SOEVVANXSDKPIY-UHFFFAOYSA-M |
SMILES |
C(=O)C(=O)[O-].[Na+] |
SMILES canonique |
C(=O)C(=O)[O-].[Na+] |
Autres numéros CAS |
2706-75-4 |
Pictogrammes |
Irritant |
Numéros CAS associés |
298-12-4 (Parent) |
Synonymes |
glyoxalic acid glyoxylate glyoxylic acid glyoxylic acid, 14C2-labeled glyoxylic acid, 2-(14)C-labeled glyoxylic acid, calcium salt glyoxylic acid, sodium salt glyoxylic acid, sodium salt, 14C-labeled glyoxylic acid, sodium salt, 2-(14)C-labeled |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(1S,2S,13R)-22-(2-methylprop-2-enyl)-14-oxa-11,22-diazaheptacyclo[13.9.1.01,13.02,21.04,12.05,10.019,25]pentacosa-4(12),5,7,9,15,17,19(25)-heptaene-2,16-diol;hydrate;hydrochloride](/img/structure/B1260067.png)
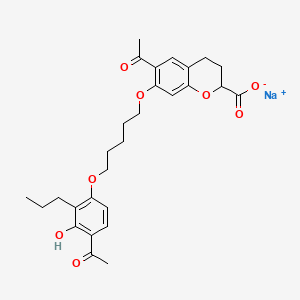
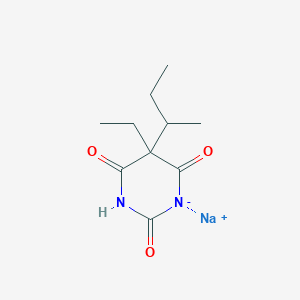
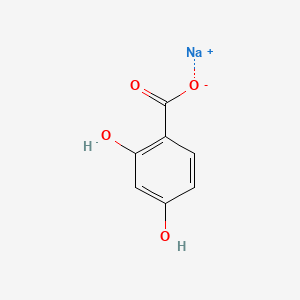
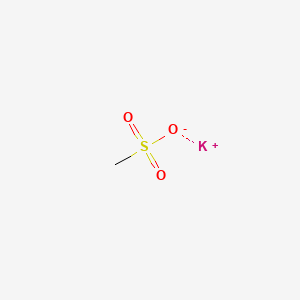
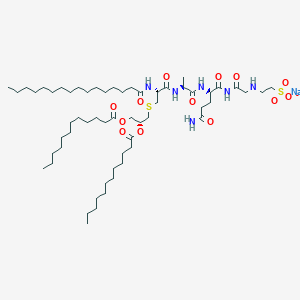

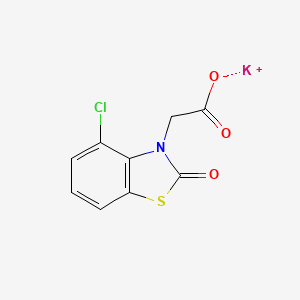
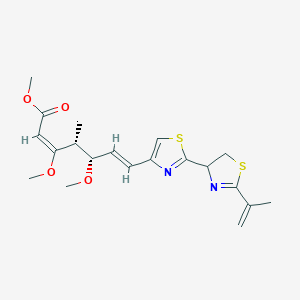
![N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]butanamide](/img/structure/B1260085.png)
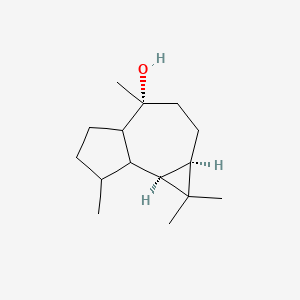
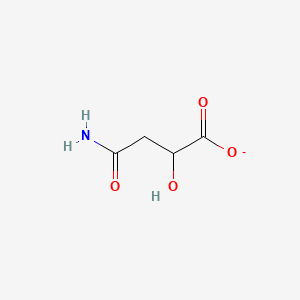
![(10S,13S)-10,13-dimethyl-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B1260090.png)
